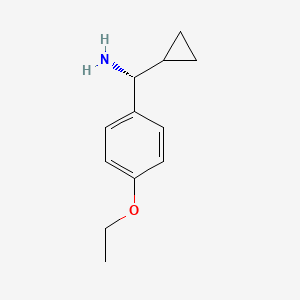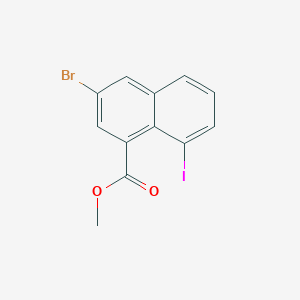
Methyl 3-bromo-8-iodo-1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-8-iodo-1-naphthoate: is an organic compound that belongs to the class of naphthoates It is characterized by the presence of bromine and iodine atoms attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-8-iodo-1-naphthoate typically involves a multi-step process. One common method includes the bromination of methyl naphthoate followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-bromo-8-iodo-1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (for Finkelstein reaction) and palladium catalysts (for Suzuki coupling) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 3-bromo-8-iodo-1-naphthoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated naphthoates on biological systems
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-8-iodo-1-naphthoate involves its interaction with molecular targets through its halogenated functional groups. The bromine and iodine atoms can participate in various chemical interactions, including halogen bonding and electrophilic aromatic substitution. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
- Methyl 3-bromo-1-naphthoate
- Methyl 6-bromo-2-naphthoate
- Methyl 8-bromo-1-naphthoate
Comparison: Methyl 3-bromo-8-iodo-1-naphthoate is unique due to the presence of both bromine and iodine atoms on the naphthalene ring This dual halogenation provides distinct chemical properties compared to other similar compounds that may only have a single halogen atom
Propriétés
Formule moléculaire |
C12H8BrIO2 |
|---|---|
Poids moléculaire |
391.00 g/mol |
Nom IUPAC |
methyl 3-bromo-8-iodonaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H8BrIO2/c1-16-12(15)9-6-8(13)5-7-3-2-4-10(14)11(7)9/h2-6H,1H3 |
Clé InChI |
JSFWOBWGHZADBQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C(=CC(=C1)Br)C=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


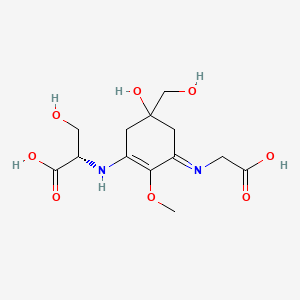
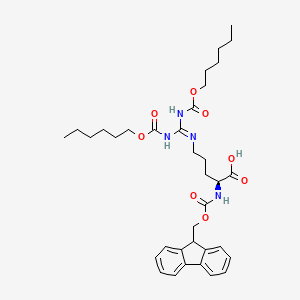
![(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide](/img/structure/B12846288.png)

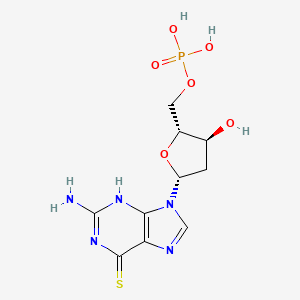
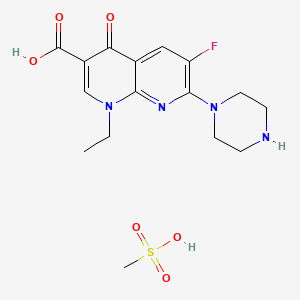
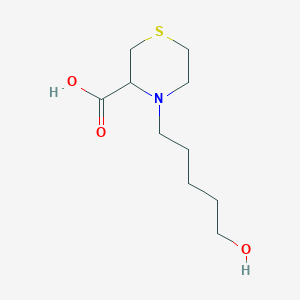



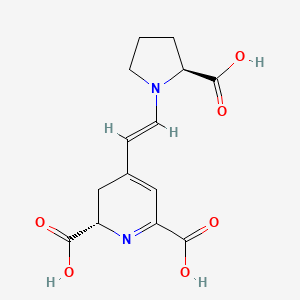

![tert-Butyl ((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)carbamate](/img/structure/B12846340.png)
